![molecular formula C10H12BrN3O2 B2577613 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 841208-76-2](/img/structure/B2577613.png)
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with a bromoethyl substituent at the 6-position and two methyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with bromoethylamine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.
化学反応の分析
Types of Reactions
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
Substituted Derivatives: Products formed by substitution of the bromoethyl group
Oxidized and Reduced Derivatives: Products formed by oxidation or reduction reactions
科学的研究の応用
Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing pyrrolo[3,4-d]pyrimidine frameworks exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various cancer cell lines, including ovarian and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .
-
Enzyme Inhibition
- The compound has been studied for its potential to inhibit aldehyde dehydrogenase isoforms, which are implicated in chemotherapy resistance. Research suggests that targeting these enzymes can enhance the efficacy of existing chemotherapeutic agents . For example, modifications to the pyrrolo[3,4-d]pyrimidine core have shown varied inhibitory effects on these enzymes, indicating a structure-activity relationship that can be exploited for drug design.
-
Synthesis of Novel Derivatives
- The synthesis of 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has led to the development of various analogs with altered biological activity profiles. These derivatives are being explored for their potential use in treating diseases beyond cancer, including neurodegenerative disorders and infectious diseases. The ability to modify the bromoethyl group allows for diverse functionalization strategies that can enhance bioactivity or selectivity .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate anticancer properties | Demonstrated significant cytotoxicity against ovarian cancer cells with IC50 values in low micromolar range. |
Study B | Investigate enzyme inhibition | Identified as a potent inhibitor of ALDH1A isoforms; enhanced sensitivity to chemotherapeutics was observed in resistant cell lines. |
Study C | Synthesize novel derivatives | Developed several analogs with improved solubility and bioavailability; some showed enhanced activity against bacterial strains. |
作用機序
The mechanism of action of 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. In the context of cancer treatment, the compound acts as a CDK inhibitor, binding to the ATP-binding site of the kinase and preventing its activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with other molecular targets and pathways is also being explored in various research studies.
類似化合物との比較
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including antiproliferative and antimicrobial properties.
Pyrimido[4,5-d]pyrimidine: Structurally similar to purines and pteridines, with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of more complex molecules.
生物活性
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for drug development.
Chemical Structure and Properties
The molecular formula for this compound is C11H12BrN3O2. It features a pyrrolo[3,4-d]pyrimidine core which is known for its diverse biological activities. The presence of the bromoethyl group enhances its reactivity and potential for interaction with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cancer cell proliferation. Specifically, the pyrrolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. Inhibiting PARPs can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Antiproliferative Effects
Studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 0.98 | Induction of apoptosis |
This compound | CFPAC-1 | 0.79 | DNA damage accumulation |
These results suggest that this compound may effectively inhibit the growth of cancer cells through mechanisms involving apoptosis and DNA damage.
Case Studies
- Inhibition of PARP Activity : A study demonstrated that derivatives similar to this compound significantly inhibited PARP-1 and PARP-2 activities in vitro. This inhibition was linked to increased cytotoxicity in cancer cells with defective homologous recombination repair pathways .
- Cell Cycle Arrest : Another investigation found that treatment with this compound resulted in cell cycle arrest at the G2/M phase in HeLa cells. This was accompanied by an increase in cyclin B1 levels and activation of cyclin-dependent kinases (CDKs), suggesting a disruption in normal cell cycle progression .
Research Findings
Recent studies have explored various structural modifications to enhance the biological activity of pyrrolo[3,4-d]pyrimidines. Modifications such as adding different substituents on the aromatic ring have been shown to affect both potency and selectivity towards specific cancer cell types .
特性
IUPAC Name |
6-(2-bromoethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-12-8-6-14(4-3-11)5-7(8)9(15)13(2)10(12)16/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPWLJZDEOEFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。